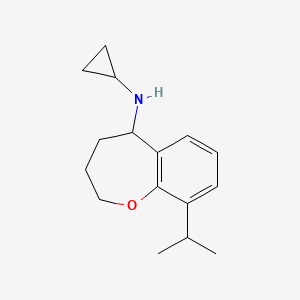

![molecular formula C19H14N8O2S B2366017 3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890602-66-1](/img/structure/B2366017.png)

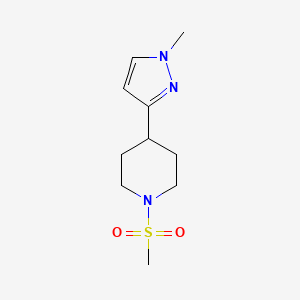

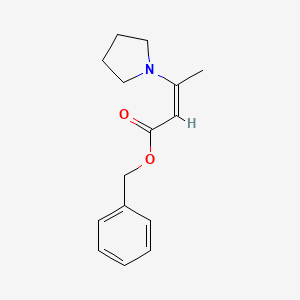

3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic molecule that belongs to the class of 1,3,4-thiadiazoles . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of 3- (4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids and phosphorus oxychloride . A new series of 6-substituted-3- (4-methyl-1,2,3-thiadiazolyl) [1,2,4]triazolo [3,4-b] [1,3,4]thiadizoles were rationally designed and synthesized .Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazoles are diverse and depend on the nature of the substituents. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles depend on their structure and the nature of their substituents. For instance, bromine derivatives as a large electron withdrawing group showed good inhibitory activity against urease .Scientific Research Applications

Antimicrobial Applications

A series of 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles, including derivatives similar to the specified compound, have shown potent antimicrobial properties. These compounds have been effective against various strains of bacteria and fungi, such as Staphylococcus aureus and Escherichia coli. For instance, compounds with 4-nitrophenyl substituents exhibited marked inhibition of bacterial and fungal growth (Reddy, Rao, Kumar, & Nagaraj, 2010). Another study synthesized a series of triazolo-thiadiazoles with notable antibacterial activity against Staphylococcus aureus (Badr & Barwa, 2011).

Crystal Structure Analysis

The crystal structure of derivatives of 3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated using techniques like X-ray crystallography. These studies are crucial for understanding the molecular configuration and potential reactivity of these compounds (Dong, Quan, Zhu, & Li, 2002).

Anticancer Potential

Some derivatives of this compound have demonstrated anticancer properties. For instance, compounds with similar structures showed cytotoxic effects against hepatocellular carcinoma cell lines, indicating potential as anticancer agents (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).

Chemical Synthesis and Characterization

Studies also focus on the synthesis and characterization of these compounds, exploring different synthetic routes and the chemical properties of the resulting compounds. Such research is fundamental to expanding the applications and understanding of these chemicals (Ibrahim, 2009).

Future Directions

Mechanism of Action

Target of Action

The compound 3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a type of triazole derivative . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .

Mode of Action

It is known that triazole compounds, in general, can interact with their targets through hydrogen bonding and dipole interactions .

Biochemical Pathways

Triazole derivatives are known to have a broad spectrum of biological activities, suggesting they may affect multiple pathways .

Result of Action

Given the broad spectrum of biological activities of triazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

It is known that triazole compounds, to which this compound belongs, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that 3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may interact with various biomolecules, influencing biochemical reactions.

Cellular Effects

Given its classification as a triazole compound, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structural similarity to other triazole compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-benzyl-6-[5-methyl-1-(4-nitrophenyl)triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N8O2S/c1-12-17(21-24-25(12)14-7-9-15(10-8-14)27(28)29)18-23-26-16(20-22-19(26)30-18)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLZIIAYBSSUKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)

![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365944.png)

![5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B2365947.png)

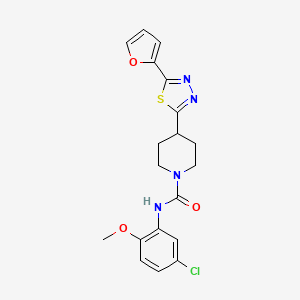

![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)